molecular formula C9H11N3O3 B2700700 Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate CAS No. 2416234-51-8

Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate

Cat. No. B2700700
CAS RN: 2416234-51-8
M. Wt: 209.205
InChI Key: CMAMELCOENVZFW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The synthesis of imidazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole from readily available starting materials .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is a significant structural component of a large number of agrochemicals and pharmaceuticals . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazole derivatives .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives have been extensively studied. One notable research is the synthesis, crystal structures, and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and its analog with imidazo[2,1-b]thiazole ring. These compounds were synthesized and characterized by single-crystal X-ray diffraction, IR and Raman spectra, and supported by Density Functional Theory (DFT) calculations. This study provided detailed insight into the intermolecular interactions and vibrational spectra of these compounds, highlighting their potential applications in materials science and pharmacology (Dylong et al., 2016).

Potential Applications

Imidazo[1,2-a]pyrimidine derivatives have shown promise in various applications, including as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).

Furthermore, these compounds have been explored for their antibacterial properties. A study synthesized various 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines derivatives, evaluating their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi, showing some of these compounds' promising antibacterial potential (Desai et al., 2001).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The synthesis of imidazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole from readily available starting materials . This suggests that there is a great potential for future research and development in this area.

properties

IUPAC Name

methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7(13)4-6-5-12-3-2-10-9(12)11-8(6)14/h2-3,6H,4-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAMELCOENVZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN2C=CN=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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